Asymmetric Induction in Mn-Salen Catalyzed Epoxidation: 3,6-Dimethylcyclohexane-1,2-Diamine vs. Unsubstituted Cyclohexanediamine
Mn-salen catalysts incorporating a 3,6-dimethylated cyclohexane-1,2-diamine backbone demonstrate superior asymmetric induction in the epoxidation of conjugated cis-olefins compared to the analogous catalyst derived from unsubstituted, optically active cyclohexanediamine [1]. While the study uses a specific (1R,2R,3R,6R) stereoisomer, the principle directly illustrates the profound impact of alkyl substitution on the cyclohexane ring's conformational bias and its effect on catalytic enantioselectivity, a factor equally relevant for the (1S,2S) scaffold with its N,N-dimethyl substitution pattern.
| Evidence Dimension | Asymmetric induction (qualitative comparison) |
|---|---|
| Target Compound Data | Higher asymmetric induction (qualitative) |
| Comparator Or Baseline | Mn-salen catalyst bearing optically active cyclohexanediamine |
| Quantified Difference | Higher asymmetric induction reported (specific ee values not provided in abstract) |
| Conditions | Asymmetric epoxidation of conjugated cis-olefins |
Why This Matters
Demonstrates that alkyl substitution on the cyclohexane ring of a diamine ligand is a critical design element for achieving high enantioselectivity in Mn-salen catalysis, directly supporting the value proposition of substituted analogs like (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine over unsubstituted parent diamines.
- [1] Kuroki, T.; Hamada, T.; Katsuki, T. Synthesis of Mn-Salen Catalyst Bearing (1R,2R,3R,6R)-3,6-Dimethylcyclohexane-1,2-diamine as an Ethylenediamine Part and Its Application to Asymmetric Epoxidation. Chemistry Letters 1995, 24 (5), 339-340. View Source
